

# Dihydroevocarpine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Dihydroevocarpine** is a quinolone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa.[1] This document provides a comprehensive technical overview of its chemical properties, biological activities, and mechanisms of action, with a focus on its potential in drug development. **Dihydroevocarpine** has demonstrated significant preclinical activity as an anticancer agent, particularly in acute myeloid leukemia (AML), and possesses anti-inflammatory and antimicrobial properties.[1][2] Its primary mechanism of action in AML involves the potent inhibition of the mTOR signaling pathway through the suppression of both mTORC1 and mTORC2 complexes.[1][3] Furthermore, its anti-inflammatory effects are associated with the modulation of the JAK-STAT and MAPK signaling pathways. This guide details the available data on **Dihydroevocarpine**, outlines relevant experimental protocols for its study, and visualizes key cellular pathways and workflows to support further research and development efforts.

# **Chemical and Physical Properties**

**Dihydroevocarpine** is a natural monomer belonging to the quinolone alkaloid class.[1] Its fundamental chemical and physical characteristics are summarized below. While specific experimental data for properties like melting point and water solubility are not readily available in the cited literature, key identifiers and computed properties have been established.



| Property             | Data                                  | Reference(s) |
|----------------------|---------------------------------------|--------------|
| IUPAC Name           | 1-methyl-2-tridecylquinolin-4-<br>one | [4]          |
| Molecular Formula    | C23H35NO                              | [4][5]       |
| Molecular Weight     | 341.53 g/mol                          | [5]          |
| CAS Number           | 15266-35-0                            | [4][5]       |
| Appearance           | Solid                                 | [6]          |
| Solubility           | DMSO: 16.67 mg/mL (48.81 mM)          | [7]          |
| Storage (Powder)     | -20°C for 3 years                     | [4]          |
| Storage (In Solvent) | -80°C for 1 year                      | [4]          |

# **Biological Activity and Quantitative Data**

**Dihydroevocarpine** exhibits a range of biological activities, with its anticancer and antiinflammatory effects being the most prominent in current research.

## **Anticancer Activity**

The primary anticancer activity of **Dihydroevocarpine** has been demonstrated in the context of Acute Myeloid Leukemia (AML). Studies show that it induces cytotoxicity, promotes apoptosis, and causes a G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit tumor growth in an in vivo AML xenograft model.[1] This activity is particularly noteworthy as it can overcome the protective effects of the bone marrow microenvironment, a common cause of chemoresistance.[1]

| Assay Type         | Cell Line(s) | IC₅₀ Value | Reference(s) |
|--------------------|--------------|------------|--------------|
| Cytotoxicity (AML) | HL-60        | N/A        | [1]          |

Note: While the cytotoxic effect is documented, specific IC<sub>50</sub> values were not available in the reviewed literature.



# **Anti-inflammatory Activity**

**Dihydroevocarpine** is reported to possess anti-inflammatory properties.[2][8] This activity is linked to its ability to modulate key inflammatory signaling pathways.[8] It has been shown to improve atopic dermatitis-like symptoms in mouse models by suppressing inflammatory mediators.[8]

| Assay Type                           | Mediator    | IC50 Value | Reference(s) |
|--------------------------------------|-------------|------------|--------------|
| Inhibition of Inflammatory Cytokines | TNF-α, IL-6 | N/A        | [8]          |

Note: Quantitative IC<sub>50</sub> values for the inhibition of specific inflammatory mediators were not available in the reviewed literature.

## **Antimicrobial Activity**

The compound has shown potent activity against Helicobacter pylori, a bacterium linked to various gastrointestinal diseases.[9] It is also reported to have broader antimicrobial effects.[2]

## **Mechanism of Action**

**Dihydroevocarpine**'s biological effects are attributed to its interaction with specific intracellular signaling pathways.

## mTOR Pathway Inhibition

In AML cells, the primary mechanism of action is the inhibition of the mTOR (mechanistic Target of Rapamycin) pathway.[1] **Dihydroevocarpine** suppresses the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the disruption of downstream signaling cascades that control cell growth, proliferation, and survival.[1][3][5]





Click to download full resolution via product page

Dihydroevocarpine inhibits mTORC1 and mTORC2 signaling.

## **JAK-STAT** and MAPK Pathway Modulation

The anti-inflammatory effects of **Dihydroevocarpine** are associated with the downregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogenactivated protein kinase (MAPK) signaling pathways.[8] These pathways are crucial for the



production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6. By inhibiting these cascades, **Dihydroevocarpine** can reduce the inflammatory response.



Click to download full resolution via product page

**Dihydroevocarpine** modulates JAK-STAT and MAPK pathways.

# Pharmacokinetics and Toxicology Pharmacokinetics



Detailed pharmacokinetic studies focusing specifically on **Dihydroevocarpine** are limited in the available literature. One study analyzed a decoction containing seven alkaloids from Evodia rutaecarpa administered orally to rats, but did not report individual parameters for **Dihydroevocarpine**.[1] Therefore, key ADME (Absorption, Distribution, Metabolism, Excretion) parameters remain to be elucidated.

| Parameter        | Value | Route | Species | Reference(s) |
|------------------|-------|-------|---------|--------------|
| C <sub>max</sub> | N/A   | N/A   | N/A     | N/A          |
| T <sub>max</sub> | N/A   | N/A   | N/A     | N/A          |
| AUC              | N/A   | N/A   | N/A     | N/A          |
| Half-life (t1/2) | N/A   | N/A   | N/A     | N/A          |
| Bioavailability  | N/A   | N/A   | N/A     | N/A          |

# **Toxicology**

According to available safety data sheets, **Dihydroevocarpine** is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] It is not classified as a probable or confirmed human carcinogen by IARC, NTP, or OSHA.[6] Standard precautions for handling laboratory chemicals should be observed.[6]

# **Experimental Protocols**

The following sections provide detailed methodologies for key experiments relevant to the study of **Dihydroevocarpine**.

## Isolation and Purification from Evodia rutaecarpa

This protocol is a composite based on high-speed counter-current chromatography (HSCCC) methods used for isolating alkaloids from E. rutaecarpa.[4][5]

- Extraction:
  - Air-dried and powdered fruits of Evodia rutaecarpa are extracted with 95% ethanol at room temperature.



- The solvent is evaporated under reduced pressure to yield a crude extract.
- The crude extract is then dissolved in a 0.5% HCl solution and partitioned with petroleum ether to remove non-alkaloidal components.
- The aqueous layer is basified with NH₃·H₂O to pH 9-10 and then extracted with chloroform to obtain the crude alkaloid fraction.

## HSCCC Separation:

- A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanolwater (5:5:7:5, v/v/v/v).[4]
- The HSCCC column is filled with the upper phase (stationary phase).
- The crude alkaloid fraction, dissolved in a mixture of the upper and lower phases, is injected into the column.
- The apparatus is rotated while the lower phase (mobile phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).
- Fractions are collected and monitored by HPLC or TLC.

### Purification and Identification:

- Fractions containing **Dihydroevocarpine** are pooled and the solvent is evaporated.
- The purity of the isolated compound is assessed by analytical HPLC.
- Structural identification is confirmed using spectroscopic methods such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry.[5]





Click to download full resolution via product page

Workflow for the isolation of **Dihydroevocarpine**.

# In Vitro Cytotoxicity Assay (MTT-Based)



This protocol describes a standard method to determine the cytotoxic effects of **Dihydroevocarpine** on AML cell lines (e.g., HL-60).

## · Cell Seeding:

- AML cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 μL of complete culture medium.
- Cells are allowed to attach or stabilize for 24 hours.

## Compound Treatment:

- A stock solution of **Dihydroevocarpine** is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.
- The medium is removed from the wells and replaced with 100 μL of medium containing the various concentrations of **Dihydroevocarpine** or vehicle control (DMSO).
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5%
   CO<sub>2</sub> incubator.

#### MTT Addition and Incubation:

- 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

### Formazan Solubilization and Measurement:

- $\circ~100~\mu\text{L}$  of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plate is incubated overnight at 37°C or shaken for 15 minutes to ensure complete dissolution.
- The absorbance is measured at 570 nm using a microplate reader.



## Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC<sub>50</sub> value (the concentration of **Dihydroevocarpine** that inhibits cell growth by 50%)
   is determined by plotting a dose-response curve.

## **Western Blot for mTOR Pathway Analysis**

This protocol outlines the procedure to assess the effect of **Dihydroevocarpine** on the phosphorylation status of mTOR pathway proteins.

## Cell Lysis:

- AML cells are treated with **Dihydroevocarpine** at various concentrations for a specified time.
- Cells are harvested and washed with ice-cold PBS.
- Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (protein extract) is collected.

### Protein Quantification:

 The protein concentration of each lysate is determined using a BCA or Bradford protein assay.

#### SDS-PAGE and Protein Transfer:

- Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for
   5 minutes, and loaded onto an SDS-polyacrylamide gel.
- Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.



## Immunoblotting:

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
- The membrane is washed with TBST and then incubated with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
  - After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
  - The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the inhibition of pathway signaling.

# **Applications in Drug Development**

**Dihydroevocarpine** represents a promising lead compound for drug development, particularly in oncology and immunology.

- Oncology: Its unique mechanism of inhibiting both mTORC1 and mTORC2 makes it a
  compelling candidate for AML therapies, especially in overcoming resistance conferred by
  the tumor microenvironment.[1] Further studies could explore its efficacy in other cancers
  where the mTOR pathway is dysregulated.
- Inflammatory Diseases: Its ability to modulate JAK-STAT and MAPK pathways suggests
  potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis
  or atopic dermatitis.[8]
- Antimicrobial Therapy: The potent activity against H. pylori warrants further investigation for its potential use in treating peptic ulcers and related gastric conditions.



Future research should focus on lead optimization to improve pharmacokinetic properties, conducting detailed in vivo efficacy and toxicology studies, and elucidating the full spectrum of its biological targets to fully realize its therapeutic potential.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. maxapress.com [maxapress.com]
- 3. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroevocarpine | mTORC1/2 inhibitor | AML | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. certara.com [certara.com]
- 8. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihydroevocarpine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119218#a-comprehensive-review-of-dihydroevocarpine]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com